molecular formula C16H29O4Si B14587377 CID 78066207

CID 78066207

Katalognummer: B14587377
Molekulargewicht: 313.48 g/mol
InChI-Schlüssel: BAIWSFYZNLNSTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier CID 78066207 is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 78066207 involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are detailed in various scientific publications and patents. Generally, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactions, batch processing, and the use of advanced chemical reactors to ensure consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78066207 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate, hydrogen peroxide, and others.

    Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, and others.

    Catalysts: Various catalysts may be used to facilitate the reactions, including transition metal catalysts and acid or base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

CID 78066207 has a wide range of scientific research applications, including but not limited to:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in various industrial processes and applications, including materials science and chemical manufacturing.

Wirkmechanismus

The mechanism of action of CID 78066207 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

CID 78066207 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the unique properties it exhibits. These properties make it valuable for specific applications that may not be achievable with other similar compounds.

Eigenschaften

Molekularformel

C16H29O4Si

Molekulargewicht

313.48 g/mol

InChI

InChI=1S/C16H29O4Si/c1-4-21(5-2)11-7-9-16(15-8-6-10-19-15)20-13-14(17)12-18-3/h6,8,10,14,16-17H,4-5,7,9,11-13H2,1-3H3

InChI-Schlüssel

BAIWSFYZNLNSTR-UHFFFAOYSA-N

Kanonische SMILES

CC[Si](CC)CCCC(C1=CC=CO1)OCC(COC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.